methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate
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Overview
Description
methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines a pyrazole ring with a benzoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate typically involves the condensation of 4-methyl-1-pyrazole with a suitable benzoic acid derivative. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation, hydrolysis, and cyclization, followed by purification techniques like recrystallization .
Chemical Reactions Analysis
Types of Reactions
methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For example, it can inhibit vesicular traffic from the endoplasmic reticulum to the Golgi apparatus by inducing tubulation and collapsing the Golgi membrane . This action is mediated through its binding to specific proteins and altering their function.
Comparison with Similar Compounds
Similar Compounds
- Anthranilic acid, N-methyl-, methyl ester
- Methyl methylanthranilate
- Methyl o-(methylamino)benzoate
- Methyl N-methyl-o-anthranilate
- Dimethyl anthranilate
Uniqueness
methyl 2-{[(4-methyl-1H-pyrazol-1-yl)carbonyl]amino}benzoate is unique due to its specific combination of a pyrazole ring and a benzoic acid ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
methyl 2-[(4-methylpyrazole-1-carbonyl)amino]benzoate |
InChI |
InChI=1S/C13H13N3O3/c1-9-7-14-16(8-9)13(18)15-11-6-4-3-5-10(11)12(17)19-2/h3-8H,1-2H3,(H,15,18) |
InChI Key |
QFZYKCOJMOPUGB-UHFFFAOYSA-N |
SMILES |
CC1=CN(N=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
CC1=CN(N=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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